Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate
Overview
Description
“Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate” is a chemical compound with the molecular formula C11H8BrNO3 and a molecular weight of 282.09 . It is commonly used in the field of drug discovery .
Synthesis Analysis
The synthesis of isoxazole derivatives like “Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate” often involves metal-free synthetic routes. Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . In one example, an intermediate was cyclized with the help of NH2OH·HCl in refluxing methanolic condition for 2–3 hours, yielding methyl 5-phenylisoxazole-3-carboxylate. This was then reacted with hydrazine hydrate in refluxing methanolic condition for 3–5 hours, yielding 5-phenylisoxazole-3-carbohydrazide .Molecular Structure Analysis
The molecular structure of “Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate” consists of a five-membered isoxazole ring attached to a 2-bromophenyl group and a methyl carboxylate group .Chemical Reactions Analysis
The chemical reactions involving “Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate” are typically part of the synthesis process. For instance, the cyclization of an intermediate with NH2OH·HCl, followed by a reaction with hydrazine hydrate, leads to the formation of this compound .Physical And Chemical Properties Analysis
“Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate” is a solid at room temperature. Its exact density, boiling point, melting point, and flash point are not specified .Scientific Research Applications
Drug Discovery
- Field : Medicinal Chemistry
- Application : Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery .
- Results : The development of new eco-friendly synthetic strategies for isoxazole has been highlighted .
Antibacterial Evaluation
- Field : Medicinal Chemistry
- Application : A series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives was synthesized for antibacterial evaluation .
- Method : The molecules under study, substituted pyrazole/1,2,4-oxadiazole conjugate ester derivatives, were synthesized . All the derivatives were evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria .
- Results : Some of the derivatives have shown significant biological activity with a potency comparable to the standard drug Streptomycin . In vitro and in silico studies revealed that among all the compounds, one compound has shown significant biological activity .
Future Directions
The future directions for “Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate” and similar compounds involve the development of new eco-friendly synthetic strategies. The goal is to overcome the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating the reaction mixtures .
properties
IUPAC Name |
methyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-15-11(14)9-6-10(16-13-9)7-4-2-3-5-8(7)12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIAHSKBAVGONL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301245210 | |
Record name | Methyl 5-(2-bromophenyl)-3-isoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301245210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate | |
CAS RN |
1053657-05-8 | |
Record name | Methyl 5-(2-bromophenyl)-3-isoxazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053657-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-(2-bromophenyl)-3-isoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301245210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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